lithium 4-(dimethylamino)benzene-1-sulfinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium 4-(dimethylamino)benzene-1-sulfinate is an organosulfur compound with the molecular formula C8H10LiNO2S. This compound is characterized by the presence of a lithium ion, a dimethylamino group, and a benzene ring substituted with a sulfinic acid group. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
-
Direct Sulfination: : One common method to synthesize lithium 4-(dimethylamino)benzene-1-sulfinate involves the direct sulfination of 4-(dimethylamino)benzene with sulfur dioxide and a lithium base. The reaction typically occurs in an organic solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation.
-
Lithiation and Sulfination:
Industrial Production Methods
Industrial production of this compound generally follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Using large reactors to handle the reagents and solvents.
Controlled Environment: Maintaining a controlled environment to ensure the purity and yield of the product.
Purification: Employing purification techniques such as recrystallization or chromatography to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : Lithium 4-(dimethylamino)benzene-1-sulfinate can undergo oxidation reactions to form sulfonates. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
-
Reduction: : The compound can be reduced to form sulfides using reducing agents such as lithium aluminum hydride.
-
Substitution: : It can participate in nucleophilic substitution reactions where the sulfinic acid group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in aqueous solution or potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles such as amines or alcohols in the presence of a base.
Major Products
Oxidation: Sulfonates.
Reduction: Sulfides.
Substitution: Corresponding substituted benzene derivatives.
Scientific Research Applications
Chemistry
Catalysis: Used as a catalyst in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Reagent: Acts as a reagent in the synthesis of other organosulfur compounds.
Biology
Biochemical Studies: Employed in studies involving sulfur-containing biomolecules and their interactions.
Medicine
Pharmaceuticals: Investigated for potential use in drug development due to its unique chemical properties.
Industry
Material Science: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which lithium 4-(dimethylamino)benzene-1-sulfinate exerts its effects involves its ability to donate or accept electrons, making it a versatile intermediate in various chemical reactions. The dimethylamino group can participate in hydrogen bonding and other interactions, while the sulfinic acid group can undergo redox reactions.
Comparison with Similar Compounds
Similar Compounds
Lithium 4-(methylamino)benzene-1-sulfinate: Similar structure but with a methylamino group instead of a dimethylamino group.
Lithium 4-(ethylamino)benzene-1-sulfinate: Contains an ethylamino group.
Lithium 4-(dimethylamino)benzene-1-sulfonate: Oxidized form with a sulfonate group.
Uniqueness
Lithium 4-(dimethylamino)benzene-1-sulfinate is unique due to its specific combination of functional groups, which confer distinct reactivity and properties compared to its analogs. The presence of the dimethylamino group enhances its nucleophilicity and ability to participate in various chemical transformations.
This detailed overview provides a comprehensive understanding of this compound, covering its preparation, reactions, applications, and comparisons with similar compounds
Properties
CAS No. |
548768-39-4 |
---|---|
Molecular Formula |
C8H10LiNO2S |
Molecular Weight |
191.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.